![molecular formula C10H17N5O2S B11728175 {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with ethylamine in the presence of a sulfonylating agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine
- {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]methyl}amine
- {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl}amine
Uniqueness
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimidinyl and piperazinyl groups contribute to its versatility in various reactions and applications .
Properties
Molecular Formula |
C10H17N5O2S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C10H17N5O2S/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2 |
InChI Key |
LBPJWEFPLQGVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


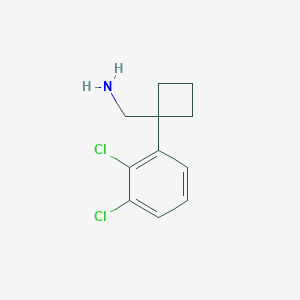
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728099.png)
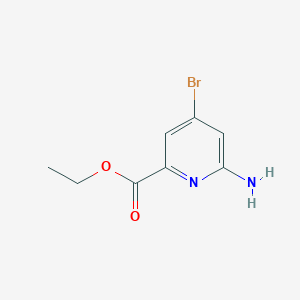
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
![Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)
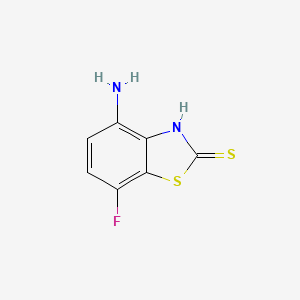
carbohydrazide](/img/structure/B11728118.png)
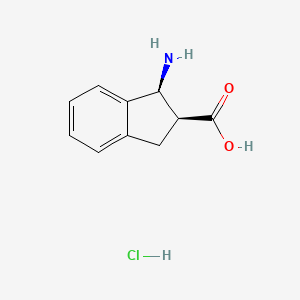
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
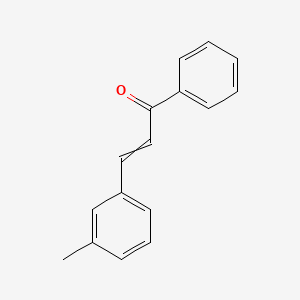

![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)
